N'-[(E)-(3-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is part of a hydrazine group
Preparation Methods
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent.
Chemical Reactions Analysis
N’-[(E)-(3-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can bind to metal ions in enzymes, inhibiting their activity by blocking the active site. The compound may also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its biological effects .
Comparison with Similar Compounds
N’-[(E)-(3-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be compared with other Schiff base hydrazones such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: The presence of a fluorine atom in this compound can significantly alter its reactivity and interaction with biological targets.
These comparisons highlight the uniqueness of N’-[(E)-(3-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in terms of its specific substituents and their effects on its properties and applications.
Properties
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-12-5-3-4-11(8-12)9-17-18-16(20)15-10-21-13-6-1-2-7-14(13)22-15/h1-9,15,19H,10H2,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRGDOJKJVDDIB-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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